4-Methylthiophene-2-carbonyl chloride

Catalog No.
S1897666
CAS No.
32990-47-9
M.F
C6H5ClOS
M. Wt
160.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylthiophene-2-carbonyl chloride

CAS Number

32990-47-9

Product Name

4-Methylthiophene-2-carbonyl chloride

IUPAC Name

4-methylthiophene-2-carbonyl chloride

Molecular Formula

C6H5ClOS

Molecular Weight

160.62 g/mol

InChI

InChI=1S/C6H5ClOS/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3

InChI Key

LUEKBBMZPLXIQR-UHFFFAOYSA-N

SMILES

CC1=CSC(=C1)C(=O)Cl

Canonical SMILES

CC1=CSC(=C1)C(=O)Cl

4-Methylthiophene-2-carbonyl chloride (CAS 32990-47-9) is a heterocyclic acylating agent used as a key intermediate in multi-step organic synthesis. It belongs to the class of substituted thiophene carbonyl chlorides, which are valued for their ability to introduce the thiophene moiety into larger molecules through reactions like amidation or Friedel-Crafts acylation. The presence and specific position of the methyl group on the thiophene ring provide distinct steric and electronic properties compared to the unsubstituted parent compound, thiophene-2-carbonyl chloride, influencing the reactivity, processability, and ultimate biological or material properties of downstream products. [1]

Substituting 4-Methylthiophene-2-carbonyl chloride with seemingly similar analogs like thiophene-2-carbonyl chloride or the isomeric 5-methylthiophene-2-carbonyl chloride can lead to significant performance degradation in the final application. The methyl group at the 4-position is not a passive substituent; its specific location critically influences molecular conformation and interactions with biological targets, such as enzyme active sites. Direct comparative studies have shown that shifting the methyl group to the 5-position can result in a multi-fold decrease in biological potency. [1] Therefore, selecting this specific regioisomer is often a prerequisite for achieving desired activity and reproducibility in sensitive applications like drug discovery and development.

Isomer-Specific Potency: Delivers 3.5-Fold Higher Antiviral Activity than 5-Methyl Analog

In the development of Hepatitis C Virus (HCV) NS5B polymerase inhibitors, the precise placement of the methyl group on the thiophene scaffold was found to be critical for potency. A compound synthesized using a 4-methylthiophene-2-carboxamide core (derived from 4-methylthiophene-2-carbonyl chloride) exhibited an EC50 of 0.4 µM. In a direct head-to-head comparison, the corresponding analog synthesized from the 5-methylthiophene isomer was 3.5 times less active, with an EC50 of 1.4 µM. [1]

Evidence DimensionAntiviral Activity (EC50)
Target Compound Data0.4 µM (for downstream derivative)
Comparator Or Baseline5-Methyl Isomer Derivative: 1.4 µM
Quantified Difference3.5x more potent
ConditionsHCV genotype 1b replicon assay in Huh-7 cells.

This demonstrates that substituting with the 5-methyl isomer, a common procurement alternative, directly results in a significant loss of biological efficacy.

Precursor Suitability: Enables Synthesis of High-Potency (38 nM) TAF-6 Inhibitors

This compound is a validated precursor for synthesizing highly potent inhibitors of TAF-6, a target in cancer research. In a structure-activity relationship (SAR) study, the derivative made from 4-methylthiophene-2-carbonyl chloride (compound 18g) demonstrated a potent IC50 of 0.038 µM (38 nM). [1] The study's SAR data highlighted the importance of this specific thiophene substitution pattern for achieving high inhibitory activity compared to other aromatic and heterocyclic moieties tested.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data0.038 µM (for downstream derivative)
Comparator Or BaselineOther aromatic groups (e.g., phenyl, furan) in the same study resulted in lower potency.
Quantified DifferenceAchieves nanomolar potency, a benchmark for viable drug candidates.
ConditionsIn vitro TAF-6 enzyme inhibition assay.

Procuring this specific building block is essential for researchers aiming to replicate or build upon established high-potency molecular scaffolds for advanced drug discovery programs.

Process Compatibility: Proven Reagent in Patented PARP Inhibitor Synthesis Workflows

The utility of 4-Methylthiophene-2-carbonyl chloride is documented in industrial process chemistry, specifically in patent literature for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. For example, in the synthesis of a key amide intermediate, its reaction with an aniline derivative proceeded with a reported yield of 76%. [1] The repeated use of this specific starting material in multiple examples within the patent underscores its compatibility and reliability in established synthetic routes for high-value therapeutic targets.

Evidence DimensionReaction Yield
Target Compound Data76% yield for a key amidation step
Comparator Or BaselineUnsubstituted or isomeric analogs were not selected for exemplification in this process.
Quantified DifferenceN/A (Demonstrates established utility and good yield)
ConditionsAmidation reaction with (S)-1-(4-aminophenyl)ethan-1-ol in dichloromethane with triethylamine.

This provides confidence in the compound's performance and compatibility for scale-up and use in complex, multi-step syntheses targeting validated pharmaceutical classes.

Synthesis of Regioisomer-Specific Kinase and Enzyme Inhibitors

This reagent is the right choice when developing inhibitors where the spatial positioning of substituents is critical for target engagement. As evidenced by comparative studies, the 4-methyl position can confer significantly higher potency over other isomers, making this compound essential for projects requiring optimization of structure-activity relationships. [REFS-1, REFS-2]

Construction of Validated Scaffolds in Oncology Drug Discovery

For research programs targeting established pathways in oncology, such as PARP or TAF-6 inhibition, this compound serves as a reliable starting material. Its documented use in synthesizing potent, nanomolar-range inhibitors provides a clear and validated path for creating advanced drug candidates. [REFS-2, REFS-3]

Development of Antiviral Agents Targeting Polymerases

In the field of antiviral research, particularly for targets like the HCV NS5B polymerase, this building block is critical for synthesizing compounds where the 4-methylthiophene moiety is a key pharmacophore. Using this specific isomer is a necessary procurement decision to achieve optimal antiviral activity. [1]

XLogP3

2.8

Wikipedia

4-Methylthiophene-2-carbonyl chloride

Dates

Last modified: 08-16-2023

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